The Emerging Pharmacological Potential of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals
The Emerging Pharmacological Potential of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic promise. This technical guide delves into the pharmacological potential of the 1-(4-Methyl-furazan-3-ylmethyl)-piperazine core, a hitherto underexplored scaffold combining the unique electronic properties of the furazan (1,2,5-oxadiazole) ring with the versatile pharmacophoric features of the piperazine moiety. While direct pharmacological data on this specific entity is nascent, this guide provides a comprehensive framework for its synthesis, characterization, and systematic evaluation across key therapeutic areas. We will explore predictive analytics, propose robust synthetic strategies, and detail a tiered in vitro and in vivo screening cascade designed to elucidate its therapeutic utility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Hybrid Vigor in Medicinal Chemistry
The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. This approach, often termed "hybridization," aims to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The 1-(4-Methyl-furazan-3-ylmethyl)-piperazine scaffold represents a compelling example of this strategy, uniting two heterocycles of significant medicinal value.
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The Piperazine Moiety: A Privileged Scaffold. The piperazine ring is a ubiquitous feature in a vast number of approved drugs, acting as a versatile linker and a key interacting moiety.[1][2] Its two nitrogen atoms provide handles for synthetic diversification and can be protonated at physiological pH, influencing solubility and receptor interactions.[1] Piperazine derivatives have demonstrated broad therapeutic applications, including in the treatment of central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]
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The Furazan Ring: An Underexplored Bioisostere. The 1,2,5-oxadiazole, or furazan, ring is a less common but increasingly appreciated heterocycle in medicinal chemistry.[3] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups, can significantly impact a molecule's physicochemical properties and biological activity.[3] Furazan derivatives have been investigated for a range of activities, including as antimicrobial and anticancer agents.[4]
The linkage of these two scaffolds via a methylene bridge in 1-(4-Methyl-furazan-3-ylmethyl)-piperazine creates a novel chemical space with the potential for synergistic or unique pharmacological activities. The methyl group on the furazan ring may also provide a valuable handle for probing structure-activity relationships (SAR).
Synthetic Strategy: A Feasible Pathway to Novelty
A robust and adaptable synthetic route is paramount for the exploration of any new chemical scaffold. Herein, we propose a straightforward and efficient synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine and its derivatives, leveraging established methodologies for N-alkylation of piperazines.[5][6]
Proposed Synthetic Route
The most direct approach to the target scaffold involves the nucleophilic substitution of a suitable halomethylfurazan with piperazine. The key starting material, 3-bromomethyl-4-methyl-furazan, is commercially available, making this a practical entry point for synthesis.
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
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To a solution of piperazine (1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) is added a mild inorganic base, for instance, potassium carbonate (2.0 equivalents).
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The mixture is stirred at room temperature for 30 minutes to ensure homogeneity.
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A solution of 3-bromomethyl-4-methyl-furazan (1.0 equivalent) in DMF is added dropwise to the reaction mixture.
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The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-Methyl-furazan-3-ylmethyl)-piperazine.
This protocol can be readily adapted for the synthesis of derivatives by using appropriately substituted piperazines. For the synthesis of N,N'-disubstituted analogs, a sequential alkylation approach with a protecting group strategy (e.g., Boc protection) can be employed.[5]
In Silico Profiling: Predicting a Path Forward
Prior to extensive wet-lab experimentation, in silico methods provide a rapid and cost-effective means to predict the druglikeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel scaffold.
Physicochemical Properties and Druglikeness
A variety of software packages can be utilized to calculate key physicochemical properties.[2][7][8] These predictions are crucial for assessing the compound's potential as an orally bioavailable drug, often guided by frameworks like Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | ~196.24 g/mol | < 500 g/mol |
| LogP (octanol-water partition coefficient) | ~0.5 - 1.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | < 140 Ų |
The predicted properties suggest that the core scaffold has a favorable profile for oral bioavailability.
ADMET Prediction
In silico tools can also provide early warnings of potential liabilities. Key predictions to consider include:
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Blood-Brain Barrier (BBB) Permeability: Given the prevalence of piperazine-containing drugs in CNS indications, predicting BBB penetration is critical.
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CYP450 Inhibition: Assessing the potential for inhibition of major cytochrome P450 enzymes is essential to flag potential drug-drug interactions.
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hERG Inhibition: Early prediction of potential cardiotoxicity through hERG channel blockade is a critical safety assessment.
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Plasma Protein Binding: Understanding the extent of binding to plasma proteins can inform dosing and bioavailability.
Pharmacological Evaluation: A Tiered Screening Approach
Based on the known activities of the parent scaffolds, a tiered screening approach is recommended to efficiently explore the pharmacological potential of the 1-(4-Methyl-furazan-3-ylmethyl)-piperazine core.
Caption: Tiered screening cascade for pharmacological evaluation.
Tier 1: Primary In Vitro Screening
The initial screening should be broad to cast a wide net for potential activities.
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CNS Receptor Binding Panel: A panel of radioligand binding assays for key CNS targets, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine transporters, is recommended.[9]
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Kinase Inhibition Panel: A broad panel of recombinant kinases should be screened to identify any potential anticancer activity.[3][10][11]
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Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of clinically relevant bacteria and fungi should be performed.
Tier 2: Secondary In Vitro Assays and Selectivity Profiling
Hits from Tier 1 should be further characterized in secondary assays.
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Functional Assays: For CNS receptor hits, functional assays (e.g., cAMP, calcium flux) should be conducted to determine agonist, antagonist, or allosteric modulator activity.
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IC50 Determination and Selectivity Profiling: For kinase hits, IC50 values against the primary target and a panel of related kinases should be determined to assess potency and selectivity.
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In Vitro ADME/Tox:
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Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can provide an in vitro measure of intestinal absorption and BBB penetration.
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Cardiotoxicity: An in vitro hERG patch-clamp assay is the gold standard for assessing the risk of QT prolongation.
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Metabolic Stability: Incubation with liver microsomes and analysis of compound disappearance over time provides an early indication of metabolic stability. Cytochrome P450 inhibition assays are also crucial.
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Tier 3: In Vivo Proof-of-Concept Studies
Promising candidates from Tier 2 with favorable in vitro profiles should be advanced to in vivo models.
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CNS Activity:
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Antidepressant Models: The Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents are widely used screening models for antidepressant-like activity.[4]
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Antipsychotic Models: Models such as amphetamine- or phencyclidine (PCP)-induced hyperlocomotion and prepulse inhibition (PPI) deficits in rodents can be used to assess antipsychotic potential.
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Anticancer Activity: Tumor xenograft models in immunocompromised mice are the standard for evaluating in vivo efficacy of potential anticancer agents.
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Antimicrobial Activity: Systemic infection models in rodents can be used to assess the in vivo efficacy of promising antimicrobial candidates.
Future Perspectives and Conclusion
The 1-(4-Methyl-furazan-3-ylmethyl)-piperazine scaffold represents a novel and promising area for drug discovery. The proposed synthetic and screening strategies provide a clear roadmap for elucidating its pharmacological potential. The inherent versatility of the piperazine moiety allows for extensive SAR exploration through the synthesis of a library of derivatives. Future work should focus on optimizing potency and selectivity for identified targets, as well as further characterizing the pharmacokinetic and safety profiles of lead compounds. The integration of computational and experimental approaches will be crucial for efficiently navigating the path from this novel scaffold to a potential clinical candidate. This guide serves as a foundational resource for researchers poised to explore the therapeutic possibilities of this intriguing chemical entity.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020, January 17). Org Lett, 22(2), 679-683.
- In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022, November 13). PMC.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
- In-vitro blood-brain barrier models for drug screening and perme
- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
- Identifying the In Vivo Cellular Correl
- Synthesis and pharmacological screening of a group of piperazine deriv
- DE1092019B - Process for the N-monoalkylation of piperazine.
- Animal Models of Psychosis: Current St
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12).
- Pharmacological screening of Anti-psychotic agents. Slideshare.
- Phenotypic Screening in CNS Drug Discovery. NeuroProof.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- hERG Safety Assay. Evotec.
- Software for the prediction of physicochemical properties | Download Table.
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
- In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.
- Synthesis of Piperazines by C-H Functionaliz
- Kinase assays. (2020, September 1). BMG LABTECH.
- Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. PMC.
- Behavioral Assessment of Antidepressant Activity in Rodents. NIH.
- Calcul
- Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024, July 30). MDPI.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- ChemDraw. Revvity Signals Software.
- Rodent Schizophrenia Models.
- Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay.
- Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz
- WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- Best Practice hERG Assay | Advanced Solutions. (2024, June 6).
- Screening of antipsychotic drugs in animal models. Tau.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.
- In vivo and in vitro models of Depression. NEUROFIT.
- Kinase Assay Kit. Sigma-Aldrich.
- Translating from animal models to human schizophrenia. (2020, April 21). YouTube.
- GSK3β Kinase Assay.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- On-line Software.
- iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery.
- hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
- Animal research: antidepressants and the forced swim test. (2021, May 5). YouTube.
Sources
- 1. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ijper.org [ijper.org]
- 10. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
